molecular formula C10H20O2Si B14330813 Methyl 3-(triethylsilyl)prop-2-enoate CAS No. 101967-37-7

Methyl 3-(triethylsilyl)prop-2-enoate

Cat. No.: B14330813
CAS No.: 101967-37-7
M. Wt: 200.35 g/mol
InChI Key: IINXEGBBKMWUJF-UHFFFAOYSA-N
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Description

Methyl 3-(triethylsilyl)prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a triethylsilyl group, which imparts unique properties to the molecule, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(triethylsilyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(triethylsilyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(triethylsilyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(triethylsilyl)prop-2-enoate involves its reactivity due to the presence of the triethylsilyl group. This group can act as a protecting group in various chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(triethylsilyl)prop-2-enoate is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it particularly useful in selective chemical transformations and as a protecting group in organic synthesis .

Properties

CAS No.

101967-37-7

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

methyl 3-triethylsilylprop-2-enoate

InChI

InChI=1S/C10H20O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h8-9H,5-7H2,1-4H3

InChI Key

IINXEGBBKMWUJF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C=CC(=O)OC

Origin of Product

United States

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